5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiadiazole ring, a pyrazolopyridine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of 5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The pyrazolopyridine core is then synthesized through cyclization reactions involving appropriate hydrazides and phosphorus oxychloride under reflux conditions .
Chemical Reactions Analysis
5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
The compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer’s.
Anticancer Research: Derivatives of the compound have demonstrated cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties, which have been tested against a range of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of 5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In anticancer applications, the compound induces apoptosis in cancer cells by disrupting cellular processes related to DNA replication and repair .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and pyrazolopyridine analogs. For example:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyrazolopyridine Derivatives: These analogs have similar core structures and are studied for their potential in various therapeutic applications.
The uniqueness of 5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its combined structural features, which contribute to its diverse biological activities and potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
5-benzyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S/c1-16(2)23-27-28-25(34-23)26-22(32)19-14-30(13-17-9-5-3-6-10-17)15-20-21(19)29-31(24(20)33)18-11-7-4-8-12-18/h3-12,14-16H,13H2,1-2H3,(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWGUKDPHYHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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